1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family This compound is characterized by the presence of a chlorobenzyl group, a propylsulfonyl group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonation reaction, where the intermediate product reacts with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput reactors: to increase yield and efficiency.
Automated purification systems: to ensure the purity of the final product.
Stringent quality control measures: to maintain consistency across batches.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or benzimidazole core are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Differing by the presence of a methylsulfonyl group instead of a propylsulfonyl group.
1-(2-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Differing by the presence of an ethylsulfonyl group instead of a propylsulfonyl group.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYFXSEUFLHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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